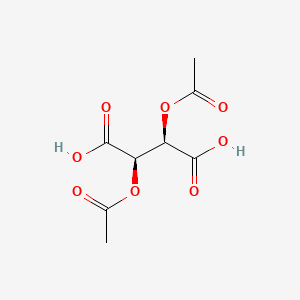
(-)-Diacetyl-L-tartaric Acid
Overview
Description
(-)-Diacetyl-L-tartaric Acid is a derivative of tartaric acid, a naturally occurring organic acid found in many plants, particularly in grapes. It is a chiral compound, meaning it has two enantiomers that are mirror images of each other. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Diacetyl-l-tartaric acid primarily targets amino alcohols . It is mainly employed as a reagent for the chiral derivatization of these amino alcohols .
Mode of Action
Diacetyl-l-tartaric acid interacts with its targets, the amino alcohols, in an aprotic medium containing trichloroacetic acid . This interaction results in the production of tartaric acid monoesters .
Biochemical Pathways
The biochemical pathway affected by Diacetyl-l-tartaric acid involves the conversion of amino alcohols into tartaric acid monoesters
Result of Action
The primary molecular effect of Diacetyl-l-tartaric acid’s action is the production of tartaric acid monoesters from amino alcohols
Action Environment
The action, efficacy, and stability of Diacetyl-l-tartaric acid are influenced by environmental factors such as the medium in which the reaction takes place, the presence of trichloroacetic acid, and the concentration of the amino alcohol target
Biochemical Analysis
Biochemical Properties
Diacetyl-l-tartaric acid interacts with various biomolecules in biochemical reactions. It plays a significant role in the evolution of stereochemistry and in the development of enantioseparation techniques . The compound’s chiral properties are crucial in the separation and independent evaluation of individual enantiomers of chiral drugs .
Cellular Effects
The cellular effects of Diacetyl-l-tartaric acid are not fully understood due to limited research. It is known that the compound’s chiral properties can influence cellular processes. For instance, the different bioactivities of individual enantiomers of chiral drugs, which Diacetyl-l-tartaric acid can help separate, often have different pharmacological activities and can also vary in their toxicity and undesirable side-effects .
Molecular Mechanism
The molecular mechanism of Diacetyl-l-tartaric acid primarily involves its interaction with other chiral molecules. Its role in the development of enantioseparation techniques suggests that it can interact with biomolecules, potentially influencing enzyme activation or inhibition, and changes in gene expression .
Metabolic Pathways
Diacetyl-l-tartaric acid is involved in the metabolic pathways of tartaric acid. Tartaric acid is a product of the catabolism of ascorbic acid (vitamin C) in some higher plants, including Vitis vinifera L
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of diacetyl-l-tartaric acid typically involves the acetylation of l-tartaric acid. One common method includes reacting l-tartaric acid with acetic anhydride in the presence of a catalyst such as concentrated phosphoric acid. The reaction is carried out at a temperature of 50-55°C, followed by heating to 80-90°C to obtain the intermediate product .
Industrial Production Methods: In industrial settings, the preparation of diacetyl-l-tartaric acid esters of mono- and di-glycerides involves adding l-tartaric acid and acetic anhydride into a reaction kettle, with concentrated phosphoric acid as a catalyst. The reaction system is heated to 50-55°C, then maintained at 80-90°C for 20-60 minutes. Stearic acid esters of mono- and di-glycerides are added, followed by powdery sodium hydroxide as a catalyst. The reaction is then heated to 90-130°C for 20-40 minutes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (-)-Diacetyl-L-tartaric Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkanoamines in aprotic medium containing trichloroacetic acid are used to produce tartaric acid monoesters.
Major Products:
Oxidation: Various oxidized derivatives of tartaric acid.
Reduction: Reduced forms of tartaric acid.
Substitution: Tartaric acid monoesters and other substituted derivatives.
Scientific Research Applications
(-)-Diacetyl-L-tartaric Acid has numerous applications in scientific research:
Biology: It plays a role in the study of chiral molecules and their interactions with biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is employed in the production of food emulsifiers and other additives
Comparison with Similar Compounds
Tartaric Acid: The parent compound, widely used in food and beverage industries.
Dibenzoyl-l-tartaric Acid: Another derivative used in chiral separations.
Diacetyl-d-tartaric Acid: The enantiomer of diacetyl-l-tartaric acid, with similar but distinct properties.
Uniqueness: (-)-Diacetyl-L-tartaric Acid is unique due to its specific chiral properties, making it highly valuable in enantioselective synthesis and analysis. Its ability to form stable complexes with chiral molecules sets it apart from other derivatives .
Properties
IUPAC Name |
(2R,3R)-2,3-diacetyloxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISEZBAYYIQFB-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51591-38-9 | |
| Record name | Diacetyltartaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51591-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetyl-L-tartaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [R(R*,R*)]-2,3-bis(acetoxy)succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYL-L-TARTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSJ8N03NO1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


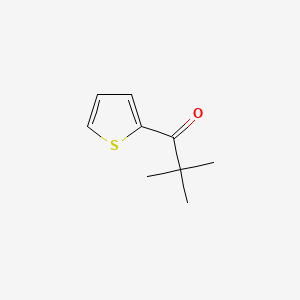

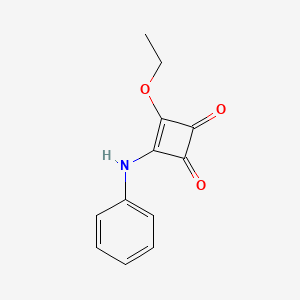



![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)

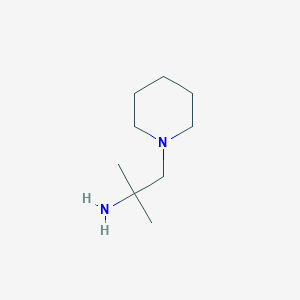
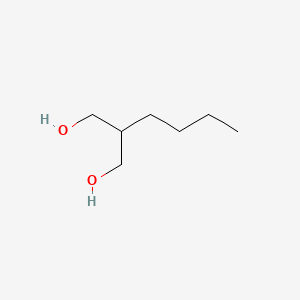


![[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1586446.png)

